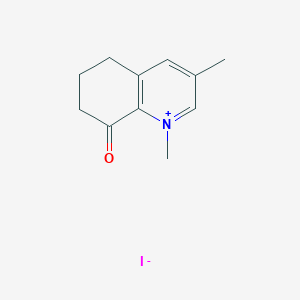
1,3-Dimethyl-8-oxo-5,6,7,8-tetrahydroquinolin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-8-oxo-5,6,7,8-tetrahydroquinolin-1-ium iodide is a quaternary ammonium compound with a unique structure that includes a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-oxo-5,6,7,8-tetrahydroquinolin-1-ium iodide typically involves the quaternization of 1,3-dimethyl-8-oxo-5,6,7,8-tetrahydroquinoline with an alkylating agent such as methyl iodide. The reaction is usually carried out in a polar solvent like acetonitrile or dimethyl sulfoxide (DMSO) under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-8-oxo-5,6,7,8-tetrahydroquinolin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dimethyl-8-oxo-5,6,7,8-tetrahydroquinolin-1-ium iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-8-oxo-5,6,7,8-tetrahydroquinolin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can interact with negatively charged sites on proteins, affecting their function. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylquinolin-2-one: Similar structure but lacks the quaternary ammonium group.
8-Oxo-5,6,7,8-tetrahydroquinoline: Similar core structure but different functional groups.
Uniqueness
1,3-Dimethyl-8-oxo-5,6,7,8-tetrahydroquinolin-1-ium iodide is unique due to its quaternary ammonium group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
105654-04-4 |
|---|---|
Molecular Formula |
C11H14INO |
Molecular Weight |
303.14 g/mol |
IUPAC Name |
1,3-dimethyl-6,7-dihydro-5H-quinolin-1-ium-8-one;iodide |
InChI |
InChI=1S/C11H14NO.HI/c1-8-6-9-4-3-5-10(13)11(9)12(2)7-8;/h6-7H,3-5H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
XNOTZLQOHDPCSE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=C(C(=O)CCC2)[N+](=C1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


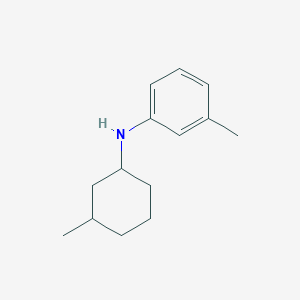

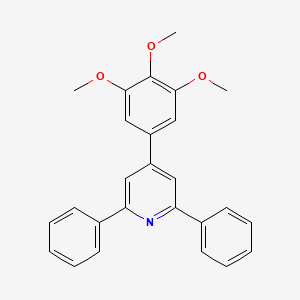
![({5-[4-(Heptyloxy)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14322749.png)
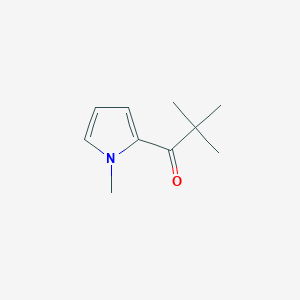
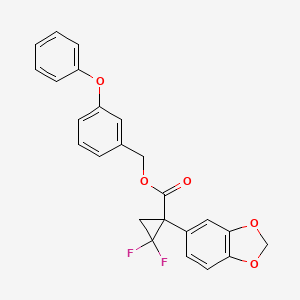
![4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate](/img/structure/B14322765.png)
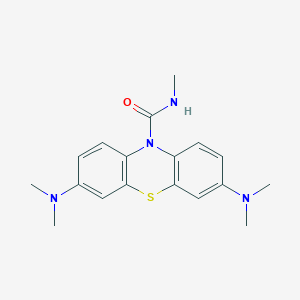
![N-[4-(2-Hydroxybenzoyl)phenyl]-N-phenylbenzamide](/img/structure/B14322771.png)
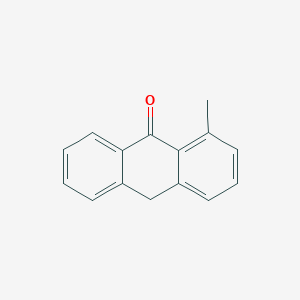
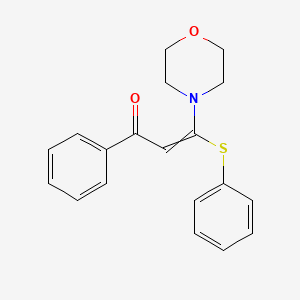
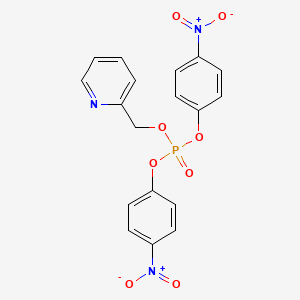
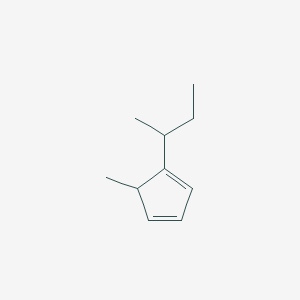
![9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole](/img/structure/B14322819.png)
